Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate is a useful research compound. Its molecular formula is C12H10ClFN2O2 and its molecular weight is 268.67. The purity is usually 95%.
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Scientific Research Applications
1. Analgesic Efficacy in Cancer Pain
Ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate, a compound structurally related to Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate, demonstrated significant analgesic efficacy in a clinical trial involving patients with severe to very severe cancer pain. This compound, compared to pentazocine, showed more effectiveness in reducing pain with fewer and less clinically relevant side effects, indicating its potential as a potent and well-tolerated analgesic for cancer pain management (Scheef & Wolf-Gruber, 1985).
2. Involvement in Pesticide Translocation and Exposure
In a study examining post-application distribution of organophosphorus pesticides, Ethylene chlorohydrin, a compound with similarities to this compound, showed significant translocation from areas of application to surfaces accessible for human contact. This highlights the chemical's potential for contributing to indoor inhalation and dermal contact/oral ingestion exposures, emphasizing the importance of understanding its movement and deposition for ensuring human safety (Lewis et al., 2001).
3. Potential for Metabolic Studies and Poisoning Analysis
In a case study involving the organophosphorothioate-type insecticide chlorpyrifos, closely related to this compound, detailed insights into the metabolic fate and toxicokinetics were provided. The analysis identified new biotransformation routes and the formation of several metabolites, offering a comprehensive view of the compound's metabolism and toxicokinetics. This information is crucial for understanding the chemical's behavior in the human body and its potential implications in cases of high dosage or poisoning (Bicker et al., 2005).
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate are currently unknown . This compound may have potential biological applications, as suggested by the broad spectrum of biological activities observed in other indole derivatives .
Mode of Action
It is possible that this compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Properties
IUPAC Name |
ethyl (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBDGHEJRCHGT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.